molecular formula C10H13ClN2O2 B2422170 Tert-butyl 5-amino-6-chloropyridine-2-carboxylate CAS No. 2248294-50-8

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate

Cat. No. B2422170
CAS RN: 2248294-50-8
M. Wt: 228.68
InChI Key: XDMXTROPLZFDFF-UHFFFAOYSA-N
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Description

“Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” is a chemical compound that contains a tert-butyl group, a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of compounds similar to “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . Another approach involves the enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), which can be effectively synthesized from the corresponding Meldrum’s acid intermediate .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” is complex, with multiple functional groups. The tert-butyl group is a bulky substituent that can influence the reactivity and properties of the molecule . The pyridine ring is a heterocyclic aromatic ring with a nitrogen atom, which can participate in various chemical reactions .


Chemical Reactions Analysis

The tert-butyl group in “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” can undergo various chemical reactions. For instance, it can be hydroxylated in the presence of an electron-poor manganese catalyst . Protodeboronation of pinacol boronic esters is another reaction that tert-butyl groups can undergo .

Future Directions

The future directions for research on “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” could involve exploring its potential applications in organic synthesis, particularly in the synthesis of complex molecular architectures . Additionally, the development of more efficient and environmentally friendly synthetic methods could be a promising area of research .

properties

IUPAC Name

tert-butyl 5-amino-6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMXTROPLZFDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate

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